LY301875
Description
LY301875 is a nonpeptide angiotensin II receptor antagonist developed for its potent and selective inhibition of angiotensin II (Ang II), angiotensin III (Ang III), and angiotensin IV (Ang IV) receptors. It belongs to a class of triacid derivatives optimized for high binding affinity (pKB = 9.6) and oral bioavailability . Studies in the pulmonary vascular bed of cats demonstrated its dose-dependent, long-lasting blockade of angiotensin peptide-induced pressor responses without affecting other vasoconstrictors like U-46619, norepinephrine, or serotonin . This selectivity minimizes off-target effects, making it a valuable tool for investigating angiotensin-mediated pathophysiology in pulmonary hypertension and related conditions.
Properties
CAS No. |
154668-27-6 |
|---|---|
Molecular Formula |
C30H34N4O10S |
Molecular Weight |
642.68 |
IUPAC Name |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |
InChI Key |
HHFYOGBTLFTWQX-XWGVYQGASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N2C=C(NC(C3=CC=CC=C3S(=O)(O)=O)=O)N=C2)CCCCCC)=O)C[C@@H](OC4=CC=C(C(O)=O)C=C4)C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY301875; LY 301875; LY-301875. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
LY301875 is structurally related to other triacid-based angiotensin receptor antagonists, such as LY303336 , which shares its core structure but substitutes the carboxylic acid group with a phosphonate moiety (p-CH2PO3H2). Below is a detailed comparison:
Key Findings
Potency and Binding Affinity :
- This compound exhibits superior binding affinity (pKB = 9.6) compared to LY303336 (pKB = 9.1), attributed to the carboxylic acid group’s optimal partition coefficient and steric interactions with the AT1 receptor .
- Both compounds outperform early peptide antagonists (e.g., saralasin) in oral bioavailability and stability .
Pharmacokinetic Advantages :
- The phosphonate group in LY303336 may enhance tissue retention but reduces receptor-binding efficiency compared to this compound’s carboxylate .
- This compound’s duration of action in vivo exceeds 60 minutes in feline models, suggesting prolonged therapeutic effects .
Therapeutic Implications :
- Unlike losartan, a biphenyl tetrazole, this compound’s triacid structure avoids hepatic activation (required for prodrugs like losartan), enabling immediate activity .
- This compound’s selectivity for angiotensin peptides over other vasoconstrictors (e.g., serotonin) reduces adverse effects in pulmonary hypertension models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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